RO4597014

Description

Historical Context of Glucokinase Activator Development

Glucokinase (GK), a hexokinase isoform expressed in pancreatic β-cells and hepatocytes, functions as a glucose sensor by catalyzing the phosphorylation of glucose to glucose-6-phosphate. Its dual role in insulin secretion and hepatic glucose metabolism positions GK as a compelling target for type 2 diabetes (T2D) therapy. Early GKA development began in the 1990s, with researchers seeking small molecules to enhance GK activity and restore glucose homeostasis. Initial candidates, such as piragliatin and ARRY403, demonstrated glucose-lowering effects but faced setbacks due to hypoglycemia, tachyphylaxis, and hepatotoxicity. This compound, identified in 2013, aimed to overcome these limitations through structural refinements that improved metabolic stability and target specificity.

Significance in Biochemical Research

This compound’s design exemplifies the integration of medicinal chemistry and systems biology. By modulating GK’s conformational dynamics, it enhances the enzyme’s affinity for glucose, thereby amplifying insulin secretion and hepatic glycogen synthesis. Unlike sulfonylureas, which indiscriminately depolarize β-cells, this compound operates in a glucose-dependent manner, reducing hypoglycemia risk. Its development also advanced understanding of GK allostery, particularly the role of the "allosteric activator site" in stabilizing the enzyme’s active conformation.

Overview of Development Timeline

- 2003–2010 : Early GKAs face clinical challenges, including metabolite-mediated redox cycling and hepatotoxicity.

- 2013 : this compound is disclosed as a clinical candidate, featuring improved lipophilic ligand efficiency (LLE) and preclinical safety.

- 2015–2020 : Phase I/II trials assess efficacy in T2D patients, though development is overshadowed by next-generation GKAs like dorzagliatin.

Properties

CAS No. |

710321-76-9 |

|---|---|

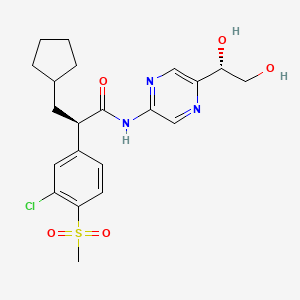

Molecular Formula |

C21H26ClN3O5S |

Molecular Weight |

468.0 g/mol |

IUPAC Name |

(2R)-2-(3-chloro-4-methylsulfonylphenyl)-3-cyclopentyl-N-[5-[(1S)-1,2-dihydroxyethyl]pyrazin-2-yl]propanamide |

InChI |

InChI=1S/C21H26ClN3O5S/c1-31(29,30)19-7-6-14(9-16(19)22)15(8-13-4-2-3-5-13)21(28)25-20-11-23-17(10-24-20)18(27)12-26/h6-7,9-11,13,15,18,26-27H,2-5,8,12H2,1H3,(H,24,25,28)/t15-,18-/m1/s1 |

InChI Key |

MGXHZTQMLYFNMR-CRAIPNDOSA-N |

Isomeric SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)[C@@H](CC2CCCC2)C(=O)NC3=NC=C(N=C3)[C@@H](CO)O)Cl |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)C(CC2CCCC2)C(=O)NC3=NC=C(N=C3)C(CO)O)Cl |

Origin of Product |

United States |

Preparation Methods

Aminopyrazine Fragment Modifications

Introduction of a hydroxyethyl side chain at the 5-position of the aminopyrazine ring (as in 4 and 22 ) proved critical. This modification reduced lipophilicity (log D = 2.7 for 4 ) while maintaining GK activation potency (SC 1.5 = 0.16 μM). Comparative data for key analogs are summarized below:

| Compound | SC 1.5 (μM)a | hERG Inhibition (% at 10 μM)b | CYP3A4 TDI (% remaining)c |

|---|---|---|---|

| 1 | 0.12 | 85 | 35 |

| 4 | 0.16 | 20 | 85 |

| 22 | 0.18 | 18 | 88 |

*aConcentration for 150% GK activation; bPercentage inhibition of hERG potassium channel; cPercentage of CYP3A4 activity remaining after 24 min incubation.

The hydroxyethyl group in 4 and 22 enhanced metabolic stability by preventing oxidative metabolism at the cyclopentane ring. Crystallization studies further favored 4 , as its nonsolvated crystalline form could be reproducibly obtained, unlike 22 .

Synthetic Route to this compound

The synthesis of this compound proceeds via a convergent strategy, coupling a left-hand phenylacetamide fragment (25 ) with a right-hand aminopyrazine intermediate (38 ). The route emphasizes stereochemical control and scalability, with key steps detailed below.

Preparation of the Phenylacetamide Fragment (25)

The left-hand fragment 25 is synthesized through sequential functionalization of 3-chloro-4-methanesulfonylphenylacetic acid. Key steps include:

-

Chlorination : Treatment with oxalyl chloride converts the carboxylic acid to its acyl chloride.

-

Amide Coupling : Reaction with 5-methylsulfanyl-pyrazin-2-amine in the presence of pyridine yields the intermediate 9 .

-

Oxidation : Sodium metaperiodate oxidizes the methylthio group to a sulfone, producing 10 with high purity (46% yield after column chromatography).

Enantioselective Synthesis of the Aminopyrazine Fragment (38)

The right-hand fragment is constructed using a Sharpless asymmetric dihydroxylation to establish the C2 and C3 stereocenters:

-

Allylation : Allyl alcohol is introduced to the aminopyrazine core via nucleophilic substitution, forming 30 .

-

Sharpless Dihydroxylation : Reaction with OsO4 and (DHQ)2PHAL as chiral ligands yields the diol 34 with >90% enantiomeric excess (ee).

-

Acetonide Formation : Protection of the diol as its acetonide (38 ) enables crystallization-driven enantiomeric enrichment, achieving >99% ee.

Final Coupling and Deprotection

The acetonide 38 is coupled with 25 under mild basic conditions (pyridine/CH2Cl2), followed by acid-catalyzed deprotection (TFA/CH2Cl2) to yield this compound. The final product is purified via recrystallization from ethyl acetate/hexanes, affording a white solid with 98% HPLC purity.

Analytical Characterization and Quality Control

This compound is rigorously characterized to ensure compliance with preclinical standards:

Spectroscopic Data

Physicochemical Properties

| Property | Value |

|---|---|

| log D (pH 7.4) | 2.7 |

| Solubility (pH 7.4) | 0.17 mg/mL |

| Plasma Protein Binding | 90% (10% unbound) |

| hERG IC50 | 70 μM |

These properties underscore 4 ’s favorable balance of permeability and safety.

Scalability and Process Optimization

The synthetic route to this compound was scaled to produce 200 g for preclinical studies. Critical process improvements included:

-

Crystallization Optimization : Nonsolvated crystalline 4 was obtained via antisolvent addition (hexanes) to a saturated ethyl acetate solution, achieving >99.5% ee.

-

Catalyst Recycling : OsO4 and (DHQ)2PHAL were recovered and reused for three batches without loss of enantioselectivity.

-

Yield Enhancement : Overall yield improved from 12% (initial route) to 28% through telescoping steps and reducing column chromatography.

Comparative Metabolic Stability

This compound exhibits superior metabolic stability compared to its predecessor 2 :

Chemical Reactions Analysis

RO-4597014 undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, which may involve the formation of oxidized metabolites.

Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

Substitution: Substitution reactions can occur, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

RO-4597014 has been extensively studied for its potential in treating type 2 diabetes. Its ability to activate glucokinase makes it a valuable tool in diabetes research. The compound has demonstrated robust glucose-lowering effects in preclinical studies involving diet-induced obese mice. Additionally, it has been evaluated in clinical studies with type 2 diabetic patients, showing promising results in glucose regulation without significant safety liabilities .

Beyond diabetes research, RO-4597014 may have applications in studying glucose metabolism and related metabolic pathways. Its role as a glucokinase activator can provide insights into the regulation of glucose homeostasis and the development of new therapeutic strategies for metabolic diseases .

Mechanism of Action

RO-4597014 exerts its effects by activating glucokinase, an enzyme that catalyzes the phosphorylation of glucose to glucose-6-phosphate. This activation enhances glucose utilization and lowers blood glucose levels. The compound binds to an allosteric site on glucokinase, increasing its affinity for glucose and promoting its catalytic activity. This mechanism of action makes RO-4597014 a potent glucokinase activator with potential therapeutic benefits for type 2 diabetes .

Comparison with Similar Compounds

Structural and Pharmacokinetic Comparisons

Table 1: Key Parameters of RO4597014 and Comparable GKAs

| Compound | Structure Class | Generation | Clinical Phase | LLE | hERG IC₅₀ (µM) | Metabolic Stability | Glucose Reduction (Preclinical) |

|---|---|---|---|---|---|---|---|

| This compound | Benzamide | 3rd | Phase II | 5.6 | >50 | High | 45% (30 mg/kg, DIO mice) |

| AZD1656 | Benzamide | 2nd | Phase II | 4.2 | 15 | Moderate | 38% (50 mg/kg, DIO mice) |

| MK-0941 | Benzamide | 2nd | Phase II | 3.8 | 10 | Low (Redox Cycling) | 40% (50 mg/kg, DIO mice) |

| Dorzagliatin | Amino Acid Amide | 4th | Phase III | 6.0 | >100 | High | 50% (10 mg/kg, DIO mice) |

Notes:

- Structural Classes: this compound belongs to the benzamide class, sharing a scaffold with AZD1656 and MK-0941. Dorzagliatin represents a newer amino acid amide class .

- Metabolic Stability: this compound’s dual phenolic fragments prevent redox cycling, unlike MK-0941, which failed due to hypoglycemia and lipid imbalances in Phase II .

- Safety: this compound’s hERG IC₅₀ >50 µM surpasses AZD1656 (15 µM) and MK-0941 (10 µM), reducing cardiac liability .

Efficacy and Clinical Outcomes

- This compound vs. AZD1656:

this compound showed superior glucose reduction (45% vs. 38%) at lower doses (30 mg/kg vs. 50 mg/kg) in preclinical models, attributed to its higher LLE and solubility . - This compound vs. MK-0941:

MK-0941’s clinical failure was linked to metabolite-driven hypoglycemia, a risk mitigated in this compound via optimized phase I metabolism . - This compound vs. Dorzagliatin: Dorzagliatin, a fourth-generation GKA, achieved Phase III success with enhanced LLE (6.0) and minimal off-target effects. This compound’s benzamide scaffold, however, offers synthetic accessibility and cost advantages .

Biological Activity

RO4597014 is a glucokinase activator (GKA) developed by F. Hoffmann-La Roche AG, primarily aimed at treating type 2 diabetes. This compound is notable for its potential to enhance glucose metabolism and improve glycemic control. However, research on this compound was terminated in 2009 due to concerns over its cyclopentane structure, which was associated with the accumulation of metabolites in the body .

This compound functions as a glucokinase activator, which means it enhances the activity of glucokinase, an enzyme that plays a crucial role in glucose sensing and insulin secretion. By activating glucokinase, this compound promotes the uptake and utilization of glucose by liver and pancreatic cells, thereby lowering blood glucose levels. This mechanism is particularly beneficial in managing hyperglycemia in diabetic patients .

Efficacy in Preclinical Studies

In preclinical studies involving diet-induced obese mice, this compound demonstrated significant glucose-lowering effects. The compound showed improved lipophilic ligand efficiency, indicating its potential effectiveness as a therapeutic agent without significant side effects related to hypoglycemia .

Safety and Toxicology

Despite its promising biological activity, the termination of clinical development for this compound raised concerns about its safety profile. The cyclopentane structure led to worries regarding metabolic byproducts that could accumulate and potentially cause adverse effects. This highlights the importance of thorough safety evaluations during drug development .

Comparative Analysis with Other GKAs

| Compound | Developer | Clinical Status | Key Findings |

|---|---|---|---|

| This compound | F. Hoffmann-La Roche | Terminated | Concerns over metabolite accumulation |

| TTP399 | vTv Therapeutics | Phase II | Reduced HbA1c by 0.9% from baseline |

| PF-04991532 | Pfizer | Discontinued | Poor clinical activity observed |

| LY2608204 | Eli Lilly | Phase II | Significant hypoglycemic effect without serious adverse events |

This table summarizes the status and findings of various GKAs, illustrating the competitive landscape and challenges faced during development.

Q & A

Q. What is the mechanistic rationale for developing RO4597014 as a glucokinase activator (GKA) in type 2 diabetes?

this compound enhances glucokinase (GK) activity by increasing the enzyme’s Vmax and reducing glucose SC₀.₅ (the glucose concentration required to achieve half-maximal activity), thereby improving glucose sensing and insulin secretion. This mechanism addresses impaired GK function in diabetic patients, a key therapeutic target .

Q. How was this compound selected as a clinical candidate over earlier GKAs like compound 2?

Earlier compounds (e.g., compound 2) exhibited metabolite redox cycling, leading to ketone/alcohol interconversion and liver enzyme elevation in clinical trials. This compound was optimized to eliminate this liability by introducing a diol moiety, which reduced redox cycling while maintaining potency (SC₁.₅ < 0.50 μM) and improving lipophilic ligand efficiency (LLE = 5.6 vs. 4.0 in lead 1) .

Q. What preclinical models validated this compound’s efficacy?

In diet-induced obese (DIO) mice, this compound demonstrated dose-dependent glucose lowering (45% reduction at 30 mg/kg, p < 0.001) and robust pharmacokinetics (oral bioavailability: 65% in mice, 80% in dogs). Acute efficacy was confirmed in C57Bl/6J mice, with statistically significant glucose reductions at 50 mg/kg (p < 0.01) .

Advanced Research Questions

Q. How were structure-activity relationships (SARs) leveraged to resolve hERG inhibition and CYP3A4 inactivation in this compound?

Introducing polar groups (e.g., hydroxyls) at the aminopyrazine ring’s 5-position reduced hERG inhibition (IC₅₀ > 50 μM) and CYP3A4 time-dependent inactivation (TDI < 20% at 10 μM). SAR analysis revealed that methyl sulfoxide substitution (vs. methyl sulfide) eliminated CYP3A4 TDI, while alkoxy groups retained potency but required stereochemical optimization (e.g., (S)-configuration enhanced activity) .

Q. What methodological strategies were used to assess metabolite stability and redox cycling?

In vitro phase-1 metabolism studies with human liver microsomes and hepatocytes tracked metabolite formation. This compound’s diol structure minimized ketone metabolite (5c) generation (4% of parent exposure by Cmax), contrasting with earlier compounds like 2, where metabolite/parent ratios ([3]/[2]) reached 1.39 (AUC). Radiolabeled studies confirmed reduced oxidative stress risks .

Q. How did stereochemical optimization impact this compound’s pharmacological profile?

Enantiomeric enrichment via Sharpless asymmetric dihydroxylation yielded the (S)-configured diol, which showed superior GK activation (4-fold higher activity vs. (R)-isomer). Crystallization of the acetonide intermediate enabled large-scale synthesis (200 g batches) for preclinical testing, ensuring consistent stereochemical purity .

Q. What contradictions arose during lead optimization, and how were they resolved?

Initial cyclopentane-to-cyclopentanone substitution in compound 2 resolved hERG/CYP3A4 liabilities but introduced redox cycling. This compound’s diol moiety addressed this by stabilizing the molecule against ketone reduction (<5% metabolite formation in hepatocytes) while maintaining LLE and in vivo efficacy. This iterative process prioritized metabolic stability over minor potency trade-offs .

Q. How were pharmacokinetic-pharmacodynamic (PK-PD) correlations established for this compound?

Dose-ranging studies in DIO mice linked plasma exposure (Cmax, AUC) to glucose-lowering effects (ED₂₅ = 10 mg/kg). PK parameters (t₁/₂ = 4.2 h in mice) aligned with sustained efficacy, while in vitro enzyme kinetics (GK Vmax increase from 10.0 to 16.0 μM/min) validated target engagement .

Methodological Guidance for Researchers

Q. What statistical approaches are recommended for analyzing in vivo efficacy data?

Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare glucose reductions across dose groups. In this compound studies, significance thresholds (p < 0.01 for 50 mg/kg) were applied to ensure robust differentiation from controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.